3-Bromo-2-methyl-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-BROMO-5-(4-ISOPROPYLPHENYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a bromine atom, an isopropylphenyl group, a methyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 3-BROMO-5-(4-ISOPROPYLPHENYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE typically involves a series of chemical reactions. One efficient method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The reaction conditions often require a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination . Additionally, the reaction can be performed under microwave-assisted conditions to enhance efficiency .
Chemical Reactions Analysis
3-BROMO-5-(4-ISOPROPYLPHENYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with various nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C-C bonds with aryl and heteroaryl boronic acids.
Oxidation and Reduction Reactions: Depending on the reagents and conditions, the compound can undergo oxidation or reduction reactions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-BROMO-5-(4-ISOPROPYLPHENYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs targeting neurodegenerative disorders.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including biologically active compounds.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-BROMO-5-(4-ISOPROPYLPHENYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in neurodegenerative disorders .
Comparison with Similar Compounds
Similar compounds to 3-BROMO-5-(4-ISOPROPYLPHENYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3-BROMO-5-(4-METHOXYPHENYL)-N-[2-(4-MORPHOLINYL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE
- 3,5-Diarylated-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C17H15BrF3N3 |
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Molecular Weight |
398.2 g/mol |
IUPAC Name |
3-bromo-2-methyl-5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H15BrF3N3/c1-9(2)11-4-6-12(7-5-11)13-8-14(17(19,20)21)24-16(22-13)15(18)10(3)23-24/h4-9H,1-3H3 |
InChI Key |
HORIGZWDZOWENN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C3=CC=C(C=C3)C(C)C)C(F)(F)F |
Origin of Product |
United States |
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